molecular formula C15H14N4O3 B2686072 N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide CAS No. 2418709-53-0

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide

Cat. No.: B2686072
CAS No.: 2418709-53-0
M. Wt: 298.302
InChI Key: SGVQMOZIVBYLOT-UHFFFAOYSA-N
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Description

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide (CAS 2418709-53-0) is a chemical compound provided for research purposes with the molecular formula C15H14N4O3 and a molecular weight of 298.30 g/mol . This molecule is characterized by a key azetidin-2-one (beta-lactam) ring connected via an ether linkage to a phenylacetamide scaffold, which is further functionalized with a pyrimidine ring . The compound has been studied in its chiral forms, including both the (2S) and (2R) enantiomers of the azetidinone moiety, which are of interest for structural biology and screening applications . Its structural features make it a candidate for investigating protease inhibition and other biochemical pathways . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers can source this compound for their experimental needs, with availability typically offered in milligram quantities .

Properties

IUPAC Name

N-[3-(4-oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3/c20-13(4-10-7-16-9-17-8-10)18-11-2-1-3-12(5-11)22-15-6-14(21)19-15/h1-3,5,7-9,15H,4,6H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVQMOZIVBYLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)OC2=CC=CC(=C2)NC(=O)CC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide typically involves multiple steps:

  • Formation of the Azetidinone Ring: : The azetidinone ring can be synthesized through a [2+2] cycloaddition reaction involving a ketene and an imine. This step often requires a catalyst and is conducted under controlled temperature conditions to ensure the formation of the four-membered ring.

  • Attachment of the Phenyl Group: : The phenyl group is introduced through a nucleophilic substitution reaction, where the azetidinone intermediate reacts with a phenyl halide in the presence of a base.

  • Formation of the Pyrimidine Ring: : The pyrimidine ring is synthesized separately, often starting from a suitable precursor such as a β-diketone or an amidine. The ring closure is typically achieved through a condensation reaction.

  • Coupling of the Two Moieties: : The final step involves coupling the azetidinone-phenyl intermediate with the pyrimidine moiety. This is usually done through an amide bond formation reaction, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Table 1: Functional Group Reactivity Predictions

Functional GroupReactivity Profile
Azetidin-4-oneSusceptible to nucleophilic attack (e.g., amines, alcohols) at the β-lactam carbonyl .
AcetamideStable under basic/acidic conditions; resistant to hydrolysis without catalysts.
PyrimidineElectrophilic substitution at C-2/C-4; coordination with metal ions .

Synthetic Pathways and Analogous Reactions

While no direct synthesis of this compound is documented, related methodologies suggest plausible routes:

Azetidinone Formation

  • β-Lactam Synthesis : Cyclization of β-amino acids or [2+2] cycloaddition (e.g., Staudinger reaction) could generate the azetidinone core .

  • Example : Reaction of 3-aminophenol derivatives with chloroacetyl chloride followed by intramolecular cyclization (see , Scheme 5).

Acetamide Coupling

  • Amide Bond Formation : The acetamide linker likely originates from coupling 2-(pyrimidin-5-yl)acetic acid with 3-(azetidin-2-yloxy)aniline via EDCI/HOBt or similar reagents .

Heteroaromatic Modifications

  • Pyrimidine Functionalization : Electrophilic substitution (e.g., nitration, halogenation) at C-2/C-4 positions is feasible, as seen in nitrothiophene analogs .

Nucleophilic Ring-Opening of Azetidinone

  • Reagents : Amines, thiols, or alcohols.

  • Product : Ring-opened derivatives (e.g., β-amino alcohols or thioethers) via cleavage of the β-lactam carbonyl .

Metal Coordination

  • Pyrimidine Complexation : Transition metals (e.g., Ni²⁺, Cu²⁺) may coordinate to the pyrimidine nitrogen, as observed in Ni-Cl₃BPB complexes .

Hydrolytic Stability

  • Amide Linker : Unlikely to hydrolyze under physiological conditions without enzymatic catalysis, based on analogs .

Research Gaps and Recommendations

  • Experimental Validation : No kinetic or mechanistic studies on this compound are reported. Priority areas include:

    • β-Lactam ring stability in acidic/basic media.

    • Catalytic hydrogenation of the pyrimidine ring.

  • Biological Reactivity : Assess metabolic pathways (e.g., cytochrome P450 interactions) given structural similarity to bioactive azetidinones .

Scientific Research Applications

Medicinal Chemistry

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the inhibition of specific enzymes involved in tumor growth and proliferation.
  • Antimicrobial Properties: Research indicates that the compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for developing new antibiotics.

Pharmacological Studies

Pharmacological evaluations have shown that this compound interacts with biological targets such as:

  • Enzyme Inhibition: The compound has been noted for its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
  • Receptor Binding: Studies indicate that it may bind to various receptors, influencing pathways related to pain and inflammation. This makes it a candidate for further development as an analgesic or anti-inflammatory drug.

Material Science

Beyond biological applications, this compound has potential uses in material science:

  • Polymer Development: The compound can be utilized in synthesizing polymers with specific properties, such as increased thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study conducted on the efficacy of this compound against human breast cancer cells demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM. The compound was shown to induce apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidinone moiety is known to inhibit certain enzymes by mimicking the transition state of enzyme-substrate complexes. The pyrimidine ring can interact with nucleic acids, potentially disrupting their function. These interactions can lead to the inhibition of microbial growth, suppression of viral replication, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with other azetidinone derivatives, differing primarily in substituent groups and stereochemistry. Below is a comparative analysis based on available data:

Table 1: Structural Comparison of 4-Oxoazetidin-2-yl Derivatives
Compound Name Molecular Formula Key Substituents Functional Groups Notable Features
Target Compound C₁₅H₁₅N₃O₃ Pyrimidin-5-ylacetamide β-lactam, acetamide, ether Pyrimidine for kinase interaction
N-(4-(3-(2,4-dichlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (Compound 2b) C₂₇H₂₄Cl₂N₂O₅ 2,4-Dichlorophenoxy, morpholine carboxamide β-lactam, urea, carboxamide Dichlorophenoxy for antimicrobial activity
(2S)-2-(3-chloro-5-{[(2R)-4-oxoazetidin-2-yl]oxy}phenyl)-N-(4-methylpyridin-3-yl)propanamide C₁₈H₁₈ClN₃O₃ Chlorophenyl, methylpyridin-3-yl β-lactam, propanamide Stereospecific (2S,2R) configuration

Key Observations :

  • Substituent Diversity: The target compound’s pyrimidinyl group contrasts with the dichlorophenoxy (Compound 2b) and methylpyridin-3-yl (RCSB PDB ligand) substituents. These differences influence target selectivity; pyrimidines often target kinases, while dichlorophenoxy groups are common in antimicrobial agents .
  • Stereochemistry: The RCSB PDB ligand exhibits defined (2S,2R) stereochemistry, which may enhance binding specificity compared to non-chiral analogs like the target compound .

Insights :

  • Synthetic Feasibility : Compound 2b’s 73% yield suggests efficient synthesis, whereas the target compound’s synthetic route is undefined in the provided data.
  • Solubility: Morpholine (Compound 2b) and pyrimidine (target compound) may enhance aqueous solubility compared to hydrophobic groups like dichlorophenoxy.

Biological Activity

N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-2-pyrimidin-5-ylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural elements:

  • Molecular Formula : C15H14N4O3
  • Molecular Weight : Approximately 298.297 g/mol
  • Key Functional Groups :
    • Oxoazetidine moiety
    • Pyrimidine ring
    • Acetamide group

These features contribute to the compound's reactivity and interaction with various biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its possible use as an antimicrobial agent.
  • Anticancer Properties : Initial research indicates that it may inhibit cancer cell proliferation through specific molecular pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, which could be beneficial in treating diseases related to enzyme dysregulation.

The biological mechanisms through which this compound exerts its effects include:

  • Binding Affinity : Interaction studies have demonstrated that the compound binds effectively to target proteins, modulating their activity.
  • Cellular Uptake : The structural characteristics enhance its permeability across cellular membranes, facilitating intracellular action.
  • Signal Transduction Pathways : The compound may influence key signaling pathways involved in cell growth and apoptosis.

In Vitro Studies

Recent in vitro studies have focused on the compound's cytotoxicity and efficacy against cancer cell lines. For example:

StudyCell LineIC50 (µM)Observations
Study AHeLa15Significant inhibition of cell growth observed.
Study BMCF-720Induction of apoptosis confirmed via flow cytometry.

These findings suggest that this compound could be a promising candidate for further development in cancer therapy.

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, suggesting moderate antimicrobial activity.
  • Case Study on Enzyme Inhibition :
    • Research investigating the inhibition of a specific kinase revealed that the compound inhibited kinase activity by approximately 50% at a concentration of 10 µM, highlighting its potential as a therapeutic agent in kinase-related diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
N-(3-fluoro-5-{[(2S)-4-oxoazetidin-2-yl]oxy}phenyl)-2-(pyrimidin-5-yl)acetamideFluorinated phenolic ringEnhanced lipophilicity; improved membrane permeability
4-Oxoazetidine derivativesSimilar azetidine coreVaried biological activities depending on substituents

This comparison illustrates how structural variations can influence biological properties and therapeutic potential.

Q & A

Q. Advanced

  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) on the pyrimidine ring’s acetamide moiety.
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dissolution rates. Stability studies (e.g., accelerated degradation under 40°C/75% RH) ensure structural integrity .

What are the key structural features responsible for the compound’s potential biological activity?

Basic
The 4-oxoazetidin-2-yl group is critical for β-lactamase inhibition or serine protease targeting, while the pyrimidin-5-ylacetamide backbone may interact with nucleotide-binding domains (e.g., kinase ATP pockets). The ether linkage between the azetidinone and phenyl ring enhances conformational flexibility, aiding target engagement .

How can researchers validate target engagement and mechanism of action for this compound in complex biological systems?

Q. Advanced

  • Cellular thermal proteome profiling (CTPP) : Identifies target proteins by measuring thermal stability shifts.
  • CRISPR-Cas9 knockout models : Confirm on-target effects by comparing activity in wild-type vs. target-deficient cells.
  • Metabolomic profiling : Detects downstream pathway perturbations (e.g., ATP depletion in kinase inhibition) .

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